molecular formula C33H42N2O4 B11452467 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide

Cat. No.: B11452467
M. Wt: 530.7 g/mol
InChI Key: IQAHRIYLMDUIBF-UHFFFAOYSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide involves multiple steps. The initial step typically includes the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then reacted with appropriate amines and other reagents under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.

    Industry: Utilized in the production of stabilizers for plastics and other materials to enhance their longevity.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-di-tert-butyl-4-hydroxybenzoic acid
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Uniqueness

Compared to similar compounds, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide offers enhanced stability and effectiveness as an antioxidant. Its unique structure allows it to interact with a broader range of free radicals and reactive oxygen species, making it more versatile in various applications.

Properties

Molecular Formula

C33H42N2O4

Molecular Weight

530.7 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-N-methylpropanamide

InChI

InChI=1S/C33H42N2O4/c1-32(2,3)26-20-22(21-27(30(26)37)33(4,5)6)14-19-28(36)35(7)29(23-12-10-9-11-13-23)31(38)34-24-15-17-25(39-8)18-16-24/h9-13,15-18,20-21,29,37H,14,19H2,1-8H3,(H,34,38)

InChI Key

IQAHRIYLMDUIBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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